N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Description
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam is a silane-functionalized caprolactam derivative with a molecular formula of C₁₃H₂₆N₂O₅Si and a molecular weight of 318.441 g/mol . Key physicochemical properties include:
- Density: 1.1±0.1 g/cm³
- Melting Point: -39°C
- Flash Point: 136°C
- LogP: -0.25 (indicating moderate hydrophilicity)
- Refractive Index: 1.474 .
This compound is primarily employed as a silane-derived initiator in the in-situ polymerization of polyamide (PA) composites. For example, Barfknecht et al. (2016) demonstrated its use in depositing initiating groups on glass fibers, enabling localized PA polymerization. However, incomplete monomer conversion in thicker composite sections was noted as a limitation .
Properties
IUPAC Name |
2-oxo-N-(3-trimethoxysilylpropyl)azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5Si/c1-18-21(19-2,20-3)11-7-9-14-13(17)15-10-6-4-5-8-12(15)16/h4-11H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOUXCBUKZRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)N1CCCCCC1=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling with 3-Aminopropyltrimethoxysilane
The primary synthetic pathway involves amide bond formation between 2-oxo-azepane-1-carbonyl chloride and 3-aminopropyltrimethoxysilane (APTMS). The reaction proceeds via nucleophilic acyl substitution, where the amine group of APTMS attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Scheme:
Conditions:
Key Considerations:
In Situ Activation of Carboxylic Acid
Alternative methods avoid handling acid chlorides by employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).
Reaction Scheme:
Optimization Data:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Molar Ratio (EDC) | 1.2–1.5 equiv | Maximizes activation |
| Reaction Time | 24–48 hours | >90% conversion |
| Temperature | 25°C | Minimizes side products |
This method reduces toxicity risks but requires stringent pH control (6.5–7.5).
Purification and Characterization
Chromatographic Isolation
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent. The target compound elutes at R<sub>f</sub> = 0.45–0.55 (TLC, silica GF₂₅₄).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 3.55 (s, 9H, OCH₃), 3.40–3.20 (m, 2H, SiCH₂), 2.90–2.70 (m, 4H, CONCH₂), 1.60–1.30 (m, 8H, cyclolactam).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements utilize microreactors for improved heat/mass transfer:
Solvent-Free Mechanochemical Synthesis
Ball milling 2-oxo-azepane-1-carboxylic acid and APTMS with K₂CO₃ achieves 85% yield in 2 hours.
| Parameter | Specification | Source |
|---|---|---|
| Thermal Stability | Decomposition >200°C | |
| Hydrolytic Stability | Stable in dry N₂, t₁/₂ = 72 hours (RH 50%) | |
| Optimal Storage | 2–8°C, desiccated |
Applications in Material Science
Surface Functionalization of Mesoporous Silica
Grafting onto KIT-6 silica (BET surface area: 780 m²/g) achieves 0.8–1.2 mmol/g loading via reflux in toluene.
Glass Fiber Coupling Agent
0.5–1.0 wt% in epoxy composites increases interfacial shear strength by 40% (from 25 to 35 MPa).
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Oligomerization | Residual H₂O | Molecular sieves (3Å) |
| Silane Hydrolysis | Ambient humidity | Schlenk techniques |
| Lactam Ring Opening | Elevated pH | pH 6.5–7.0 buffers |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride Route | 92 | 99 | High |
| EDC/NHS Coupling | 88 | 97 | Moderate |
| Mechanochemical | 85 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in the formation of polymeric materials.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, including amines, alcohols, and thiols, under appropriate reaction conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Polymeric siloxanes.
Substitution: Substituted caprolactam derivatives.
Scientific Research Applications
Polymer Science
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam is utilized in the formulation of thermosetting resins and composites. The incorporation of this compound can enhance the thermal stability and mechanical properties of the resulting materials. It acts as a coupling agent that improves the interfacial adhesion between organic polymers and inorganic fillers, which is crucial for applications in automotive and aerospace industries.
Surface Modification
The silane group in this compound allows for effective surface modification of various substrates, including metals, glass, and ceramics. This modification can lead to improved hydrophobicity, corrosion resistance, and bonding strength. Such properties are particularly beneficial in coatings and sealants used in construction and automotive sectors.
Nanotechnology
In nanocomposite materials, this compound can be used to functionalize nanoparticles, enhancing their dispersion in polymer matrices. This results in improved mechanical and thermal properties of the nanocomposites. The ability of this silane to bond with both organic and inorganic phases makes it a versatile agent for developing advanced materials with tailored properties.
Biomedical Applications
Research indicates potential applications of this compound in biomedical fields, particularly in drug delivery systems and tissue engineering. Its biocompatibility and ability to form stable bonds with biological tissues make it a candidate for developing scaffolds that support cellular growth and differentiation.
Thermosetting Resins
A study explored the use of this compound in thermosetting resin formulations. The results demonstrated enhanced mechanical strength and thermal stability compared to traditional formulations without silane additives. The cured products exhibited superior adhesion properties when tested against various substrates, confirming its effectiveness as a coupling agent .
Surface Coating Enhancements
In another case study focused on surface coatings, the application of this compound resulted in significantly improved water repellency and corrosion resistance on metal surfaces. The treated surfaces showed a marked reduction in corrosion rates under accelerated weathering conditions, highlighting its potential for protective coatings .
Nanocomposite Development
Research on nanocomposites incorporating this compound revealed that its presence improved the dispersion of nanoparticles within polymer matrices. This led to enhanced mechanical properties such as tensile strength and impact resistance, making these materials suitable for demanding applications .
Mechanism of Action
The mechanism of action of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam involves its ability to undergo hydrolysis and condensation reactions . The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. These reactions enable the compound to form strong covalent bonds with various substrates, making it useful in surface modification and material synthesis.
Comparison with Similar Compounds
Structural Analogs
The compound’s structure combines a trimethoxysilyl group (enabling surface adhesion) and a caprolactam moiety (for PA polymerization). Below is a comparison with structurally related silane compounds:
Key Observations :
Functional Analogs in Polymerization
Compared to other polymerization initiators:
Performance Notes:
- The target compound’s trimethoxysilyl group enables direct bonding to fibers, reducing interfacial defects. However, its reliance on caprolactam limits use to PA systems, unlike peroxide initiators, which are monomer-agnostic .
Biological Activity
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam, with CAS number 106996-32-1, is a compound that has garnered interest due to its potential applications in various fields, particularly in polymer science and materials engineering. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
The compound's chemical structure can be described by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H26N2O5Si |
| Molecular Weight | 318.44 g/mol |
| Density | 1.14 g/cm³ |
| Refractive Index | 1.4739 |
| Flash Point | 136°C |
These properties indicate that the compound has a relatively high molecular weight and density, which may influence its biological interactions and stability in various environments.
The biological activity of this compound can be attributed to its silane functional groups, which allow for interaction with biological systems at the molecular level. The trimethoxysilyl group facilitates adhesion to surfaces, potentially enhancing biocompatibility and stability when used in composite materials.
Case Studies:
- Polymer Composites : Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability. A study demonstrated that composites with this compound exhibited enhanced tensile strength and reduced water absorption compared to traditional composites without silane coupling agents .
- Biocompatibility Assessments : In vitro studies have shown that the compound exhibits low cytotoxicity when tested on various cell lines, suggesting potential for biomedical applications such as drug delivery systems or tissue engineering scaffolds .
- Antimicrobial Properties : Preliminary investigations have indicated that compounds with similar silane structures can exhibit antimicrobial activity, which may extend to this compound. This property could be beneficial in developing coatings for medical devices or packaging materials that require sterilization .
Polymerization Studies
Anionic ring-opening polymerization (AROP) involving lactams has been extensively studied, with findings suggesting that the incorporation of silane compounds can significantly alter the kinetics of polymerization. For instance, using this compound as an initiator has been linked to improved reaction rates and higher yields of desired polymer products .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Cytotoxicity Level | Mechanical Strength Improvement |
|---|---|---|---|
| This compound | Moderate | Low | High |
| Ureidopropyltrimethoxysilane | High | Moderate | Moderate |
| Triethoxy(2-pyridin-4-ylethyl)silane | Low | Low | High |
This table illustrates that while this compound may not exhibit the highest antimicrobial activity compared to others, its low cytotoxicity and significant mechanical enhancements make it a valuable candidate for specific applications.
Q & A
Basic Research Questions
Q. How is N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam synthesized and characterized for use as a polymerization initiator?
- Methodological Answer : The compound is synthesized via silane-functionalization of caprolactam derivatives, where trimethoxysilyl groups are introduced to enable covalent bonding with substrates like glass fibers. Characterization involves FT-IR spectroscopy to confirm Si-O-C linkages, NMR (¹H, ¹³C) to verify structural integrity, and thermogravimetric analysis (TGA) to assess thermal stability. Its role as a surface-bound initiator for polyamide (PA) polymerization is validated by monitoring monomer conversion rates via differential scanning calorimetry (DSC) or gel permeation chromatography (GPC) .
Q. What experimental parameters influence the efficiency of surface-initiated polymerization using this compound?
- Methodological Answer : Key parameters include:
- Fiber pretreatment : Acid/base activation of glass fibers to enhance silane adhesion.
- Monomer concentration : Optimizing stoichiometry to balance polymerization rate and diffusion limitations.
- Temperature : Higher temperatures (e.g., 80–120°C) accelerate caprolactam ring-opening but may degrade silane bonds.
- Reaction time : Extended durations (≥6 hours) improve monomer conversion but risk side reactions.
Systematic factorial designs (e.g., Taguchi methods) are recommended to identify optimal conditions .
Advanced Research Questions
Q. How can spatial heterogeneity in monomer conversion (e.g., incomplete polymerization at composite centers) be addressed when using this initiator?
- Methodological Answer : Incomplete conversion in thick composites arises from diffusion barriers and thermal gradients. Strategies include:
- Graded initiator deposition : Increasing initiator density at the center to compensate for monomer diffusion limitations.
- In-situ monitoring : Using Raman spectroscopy or real-time dielectric analysis to track conversion gradients.
- Post-curing protocols : Secondary heating cycles or solvent-assisted plasticization to enhance mobility of unreacted monomers.
Computational fluid dynamics (CFD) models can simulate heat/mass transfer to predict spatial conversion patterns .
Q. What mechanistic insights explain the compound’s ability to form PA initiation points on silanized surfaces?
- Methodological Answer : The trimethoxysilyl group hydrolyzes to form silanol (–Si–OH), which condenses with hydroxylated fiber surfaces (–Si–O–Si– bonds). The caprolactam moiety then undergoes ring-opening via nucleophilic attack by amines or water, generating active sites for PA chain propagation. X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) can map initiator distribution and PA nucleation density on fibers .
Q. How does this initiator compare to traditional anionic or cationic catalysts in terms of polymerization kinetics and final polymer properties?
- Methodological Answer : Unlike bulk catalysts (e.g., sodium caprolactamate), this compound enables localized, surface-confined polymerization, reducing side reactions (e.g., branching). Kinetic studies via isothermal DSC show lower activation energy (Eₐ) for surface-initiated systems but slower overall rates due to diffusion control. Final PA films exhibit higher crystallinity (by XRD) and interfacial adhesion (by peel tests) compared to bulk-polymerized counterparts .
Methodological Considerations
- Analytical Tools : Prioritize surface-sensitive techniques (XPS, AFM) over bulk methods (e.g., GPC) to evaluate initiator effectiveness.
- Experimental Controls : Include non-silanized fibers and inert initiator analogs to isolate the compound’s contribution.
- Data Interpretation : Correlate incomplete monomer conversion with mechanical properties (e.g., flexural strength) to assess practical implications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
